2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
Description
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a pyrimidine derivative featuring a 6-chloro substituent, a 2-(methylsulfanyl) group, and a bis(2-hydroxyethyl)amino moiety at position 4. The compound’s molecular formula is inferred as C₉H₁₅ClN₃O₂S, with a molecular weight of 288.76 g/mol (calculated). The methylsulfanyl (SMe) group contributes to lipophilicity, while the diethanolamine side chain enhances hydrophilicity, creating a balance in solubility properties.
Properties
IUPAC Name |
2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2S/c1-16-9-11-7(10)6-8(12-9)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIIDYAYOQAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174875 | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-88-8 | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol typically involves multiple steps. One common approach starts with the chlorination of 2-methylthio-4-pyrimidinol to introduce the chloro group. This intermediate is then reacted with 2-aminoethanol under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following pyrimidine-based analogs share structural similarities but differ in substituents, leading to distinct physicochemical and functional properties:
Structural and Functional Comparison
Substituent Impact Analysis
- Phenyl (-C₆H₅): Increases steric bulk and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .
- Position 4 Variations: Bis(2-hydroxyethyl)amino: The dual hydroxyl groups in the target compound improve hydrogen-bonding capacity and solubility in polar solvents compared to mono-substituted analogs .
Inferred Physicochemical Properties
- Solubility : The target compound’s dual -OH groups suggest higher water solubility than the phenyl analog but lower than the methyl-substituted compound due to its larger size.
- logP: Estimated logP values (octanol-water partition coefficient): Target: ~1.2 (balanced by SMe and -OH groups). Methyl analog: ~0.8 (more hydrophilic). Phenyl analog: ~2.5 (highly lipophilic).
Biological Activity
The compound 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a derivative of pyrimidine known for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name reflects its complex structure involving a pyrimidine ring and an ethanolamine moiety. The presence of a chlorine atom and a methylsulfanyl group contributes to its chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cell proliferation and survival.
- Antioxidant Activity : The presence of the methylsulfanyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its antiproliferative effects have shown promise in inhibiting cancer cell lines, particularly in colorectal adenocarcinoma models.
- Neuroprotective Effects : Animal studies indicate that the compound may protect against neurodegenerative conditions by reducing oxidative damage.
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on colorectal adenocarcinoma cell lines demonstrated that treatment with 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
In a zebrafish model exposed to ethanol, the compound showed protective effects against teratogenicity. It significantly reduced oxidative damage and improved locomotion behavior in treated larvae, highlighting its potential as a therapeutic agent for fetal alcohol spectrum disorders (FASD) .
Research Findings
Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound. For instance, research indicates that it may enhance antioxidant defenses by upregulating endogenous antioxidant enzymes, thus providing a protective effect against oxidative stress-induced cellular damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
